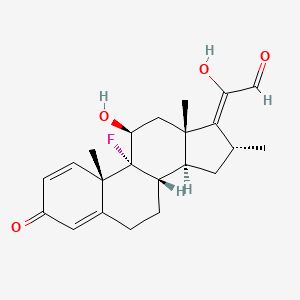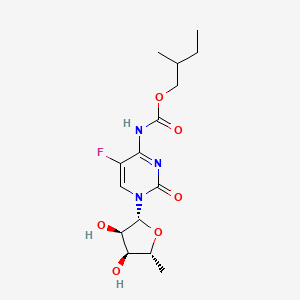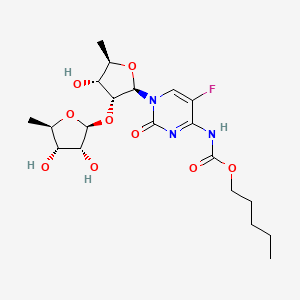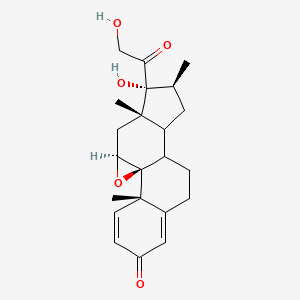
Bétamethasone Enol Aldéhyde Isomère Z
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Betamethasone Enol Aldehyde Z Isomer has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various corticosteroid derivatives.
Biology: The compound is studied for its role in the metabolic pathways of corticosteroids.
Medicine: Research focuses on its potential therapeutic effects and its role in the degradation pathways of corticosteroids.
Industry: It is used in the development of pharmaceutical formulations and as a reference standard in quality control
Mécanisme D'action
Target of Action
Betamethasone Enol Aldehyde Z Isomer is a derivative of betamethasone, a type of corticosteroid . Corticosteroids are known to primarily target glucocorticoid receptors, which play a crucial role in the regulation of the immune response and inflammation.
Mode of Action
The compound interacts with its targets through a process known as the Mattox rearrangement . This involves acid-catalyzed beta-elimination of water from the side chain of the corticosteroid . The formation of enol aldehydes, including the Z isomer of betamethasone enol aldehyde, is a key part of this process .
Biochemical Pathways
The formation of enol aldehydes from corticosteroids like betamethasone is a key degradation and metabolic intermediate . This process affects the biochemical pathways associated with the metabolism of corticosteroids. The exact downstream effects can vary depending on the specific corticosteroid and the conditions under which the reaction takes place .
Pharmacokinetics
It’s known that the formation of enol aldehydes is a key part of the metabolic process for corticosteroids . This suggests that the compound’s bioavailability may be influenced by factors such as the efficiency of this metabolic process and the stability of the resulting enol aldehydes.
Result of Action
The formation of Betamethasone Enol Aldehyde Z Isomer and other enol aldehydes is a key part of the degradation process for corticosteroids . These compounds can have various effects at the molecular and cellular level, depending on their specific structures and the conditions under which they are formed .
Action Environment
The formation of Betamethasone Enol Aldehyde Z Isomer is influenced by environmental factors such as pH and solvent type . For example, the formation of enol aldehydes from corticosteroids can occur under both acidic and alkaline conditions . The ratios of the e- and z-isomers of the enol aldehyde formed can vary depending on these conditions . Additionally, the formation of enol aldehydes is greatly favored in an aprotic environment .
Analyse Biochimique
Biochemical Properties
The Z-isomer of Betamethasone Enol Aldehyde was generated predominantly .
Molecular Mechanism
The molecular mechanism of Betamethasone Enol Aldehyde Z Isomer involves the formation of enol aldehydes from structurally similar corticosteroids under the original acidic Mattox condition .
Metabolic Pathways
Betamethasone Enol Aldehyde Z Isomer is involved in the metabolic pathways of corticosteroids containing the 1,3-dihydroxyacetone side chain on their D-rings .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The formation of Betamethasone Enol Aldehyde Z Isomer involves the dehydration of the side chain of betamethasone’s D-ring. This process can occur under both acidic and alkaline conditions . Under acidic conditions, the dehydration is catalyzed by acids, while under alkaline conditions, the formation of enol aldehydes follows a variation of the Mattox rearrangement .
Industrial Production Methods
Industrial production of Betamethasone Enol Aldehyde Z Isomer typically involves the controlled degradation of betamethasone or its esters under specific conditions to ensure the formation of the desired isomer . The process may involve the use of aprotic solvents to favor the formation of enol aldehydes .
Analyse Des Réactions Chimiques
Types of Reactions
Betamethasone Enol Aldehyde Z Isomer undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the enol aldehyde to corresponding alcohols.
Substitution: The compound can undergo substitution reactions, particularly at the aldehyde group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted compounds, depending on the reagents and conditions used .
Comparaison Avec Des Composés Similaires
Betamethasone Enol Aldehyde Z Isomer can be compared with other similar compounds, such as:
Dexamethasone Enol Aldehyde: An epimer of betamethasone enol aldehyde, formed under similar conditions.
Beclomethasone Enol Aldehyde: Another corticosteroid degradation product with similar formation pathways.
Uniqueness
Betamethasone Enol Aldehyde Z Isomer is unique due to its specific formation conditions and its distinct isomeric form, which can influence its chemical reactivity and biological activity .
Propriétés
IUPAC Name |
(2Z)-2-[(9R,10S,11S,13S,16S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-ylidene]-2-hydroxyacetaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FO4/c1-12-8-16-15-5-4-13-9-14(25)6-7-21(13,3)22(15,23)18(27)10-20(16,2)19(12)17(26)11-24/h6-7,9,11-12,15-16,18,26-27H,4-5,8,10H2,1-3H3/b19-17-/t12-,15?,16?,18-,20-,21-,22-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYYMPHSFTLTHRI-HPHSSAEMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1=C(C=O)O)C)O)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]\1CC2C3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2(/C1=C(/C=O)\O)C)O)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52647-06-0 |
Source


|
| Record name | Betamethazone enol aldehyde Z-isomer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052647060 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5'-Deoxy-N-[(pentyloxy)carbonyl]cytidine](/img/structure/B601167.png)





![5'-Deoxy-5-fluoro-N-[(pentyloxy)carbonyl]cytidine 2',3'-diacetate](/img/structure/B601175.png)



